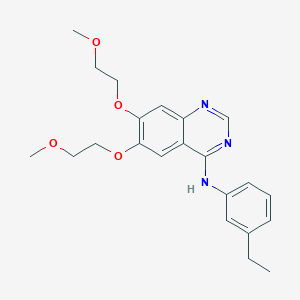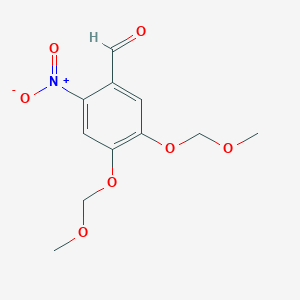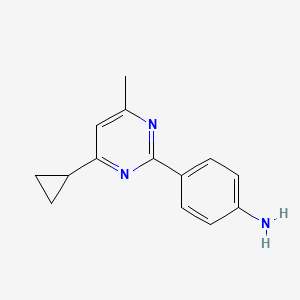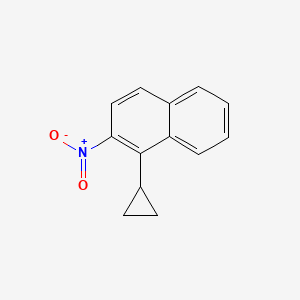
5,6-Dihydroabiraterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroabiraterone, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₃NO and its molecular weight is 351.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mode and Mechanism of Action
The research on compounds similar to 5,6-Dihydroabiraterone, such as 5,6-dihydroxytryptamine (5,6-DHT), has contributed significantly to understanding the selective reduction in brain serotonin content and its implications on neurotoxicity. Initial studies demonstrated that 5,6-DHT could selectively degrade serotonin neurons but also highlighted its limitations due to non-specific cytotoxicity, leading to the exploration of alternative compounds with less general cytotoxicity (Baumgarten et al., 1978).
Pharmacokinetics and Pharmacodynamics
The exploration of fluoropyrimidines, a class of drugs to which this compound is related, emphasizes the importance of understanding the pharmacokinetics and pharmacodynamics of these compounds. The review by Milano et al. (2004) sheds light on the metabolic activation and biomodulation ability of different 5-fluorouracil (5-FU) prodrugs, underlining the necessity for further clinical studies incorporating tumor predictive markers for optimizing treatment protocols with these compounds (Milano, Ferrero, & François, 2004).
Clinical Applications and Toxicity Management
The clinical relevance of fluoropyrimidines, particularly in the context of their application in treating various malignancies and managing associated toxicities, is highlighted in the review of oral prodrugs of 5-FU, including capecitabine, UFT, and S-1. This review presents a detailed analysis of the metabolic pathways of 5-FU, emphasizing the necessity of understanding these pathways to improve the therapeutic effectiveness and manage the toxicity of these drugs (Malet-Martino & Martino, 2002).
Future Directions in Drug Development
The lessons learned from AstraZeneca's drug pipeline review propose a framework based on technical determinants of project success and pipeline quality, offering a valuable perspective for guiding future research and development in the pharmaceutical industry. This framework emphasizes the importance of selecting the right targets, patients, tissues, safety profiles, and commercial potential to improve R&D productivity, which is critical for the development of new therapeutic products, including those related to this compound (Cook et al., 2014).
Mecanismo De Acción
Target of Action
5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
this compound acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .
Biochemical Pathways
The inhibition of CYP17A1 by this compound affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, this compound prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .
Pharmacokinetics
Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, this compound reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .
Safety and Hazards
5,6-Dihydroabiraterone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .
Análisis Bioquímico
Biochemical Properties
5,6-Dihydroabiraterone interacts with the enzyme CYP17A1 . It inhibits this enzyme, which is crucial in the synthesis of androgens . This interaction is of an inhibitory nature, leading to a decrease in androgen production .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in CRPC . By inhibiting CYP17A1, it reduces androgen production, thereby influencing cell signaling pathways, gene expression, and cellular metabolism related to androgen activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme CYP17A1 . This binding inhibits the enzyme, preventing the conversion of pregnenolone and progesterone into androgens . This leads to a decrease in androgen levels, which can inhibit the growth of prostate cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Abiraterone Acetate .
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen synthesis . It interacts with the enzyme CYP17A1, inhibiting the conversion of pregnenolone and progesterone into androgens .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5,6-Dihydroabiraterone involves the conversion of Abiraterone to 5,6-Dihydroabiraterone through a series of chemical reactions.", "Starting Materials": [ "Abiraterone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Abiraterone is reduced to 5,6-Dihydroabiraterone using sodium borohydride in methanol.", "The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of 5,6-Dihydroabiraterone.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the free base of 5,6-Dihydroabiraterone.", "The free base is then extracted with ethyl acetate and the organic layer is washed with water.", "The ethyl acetate is evaporated to obtain 5,6-Dihydroabiraterone as a white solid.", "The solid is then dissolved in acetic acid and treated with sodium acetate to form the acetate salt of 5,6-Dihydroabiraterone.", "The acetate salt is then recrystallized from a mixture of acetic acid and water to obtain pure 5,6-Dihydroabiraterone as a white solid." ] } | |
Número CAS |
219843-75-1 |
Fórmula molecular |
C₂₄H₃₃NO |
Peso molecular |
351.52 |
Sinónimos |
(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
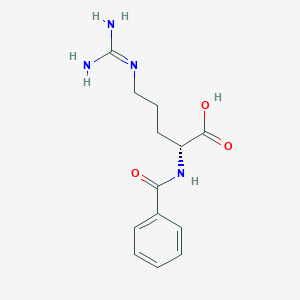
![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
